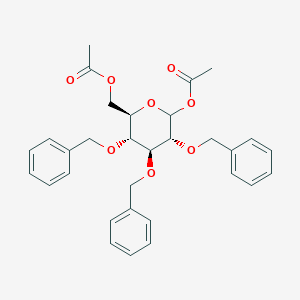
1,6-Di-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose
Übersicht
Beschreibung
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose is a compound widely used in organic synthesis. It is known for its unique molecular configuration, which makes it an essential intermediate in the synthesis of various pharmacological substances. This compound is particularly significant in the fields of medicinal chemistry and carbohydrate chemistry.
Wissenschaftliche Forschungsanwendungen
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose is extensively used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: In the study of carbohydrate-protein interactions.
Medicine: For the development of potential remedies against diseases like cancer, diabetes, and viral infections.
Industry: In the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
Target of Action
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose is a compound useful in organic synthesis It’s known to contribute significantly to the advancement and synthesis of diverse pharmacological substances .
Mode of Action
It’s known that the compound is used in organic synthesis , suggesting that it may interact with its targets to form new compounds or facilitate chemical reactions.
Pharmacokinetics
Its solubility in chloroform, ethyl acetate, and methanol may influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known to contribute to the synthesis of potential remedies against malignant neoplasms, diabetes mellitus, and viral affections .
Action Environment
Its storage temperature is recommended to be at refrigerator conditions , suggesting that temperature may play a role in maintaining its stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose typically involves the acetylation and benzylation of D-glucopyranose. One common method includes the use of acetic anhydride and benzyl bromide as reagents . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure the compound is produced with high purity and consistency, suitable for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride (LiAlH4).
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
The major products formed from these reactions include various acetylated and benzylated derivatives, which are useful intermediates in further synthetic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-alpha-D-mannopyranose: Similar in structure but differs in the configuration of the sugar moiety.
Tri-O-acetyl-D-glucal: Another acetylated derivative used in carbohydrate synthesis.
Uniqueness
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose is unique due to its specific acetylation and benzylation pattern, which makes it particularly useful in the synthesis of pharmacologically active compounds. Its ability to act as a versatile intermediate in various synthetic pathways sets it apart from other similar compounds.
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R)-6-acetyloxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34O8/c1-22(32)34-21-27-28(35-18-24-12-6-3-7-13-24)29(36-19-25-14-8-4-9-15-25)30(31(39-27)38-23(2)33)37-20-26-16-10-5-11-17-26/h3-17,27-31H,18-21H2,1-2H3/t27-,28-,29+,30-,31?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCAMEQHKHEHBS-JCLUOYIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447061 | |
| Record name | 1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59433-13-5 | |
| Record name | 1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




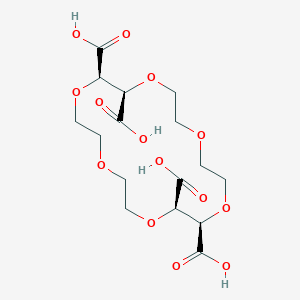

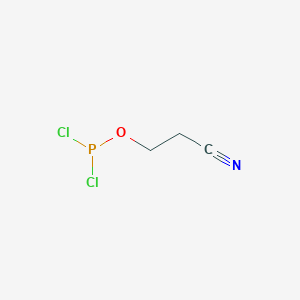
![3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B43554.png)

![(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenyl)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B43556.png)
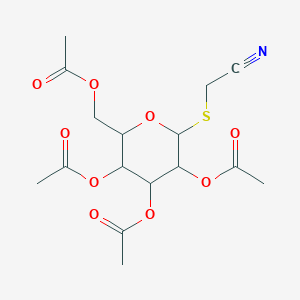
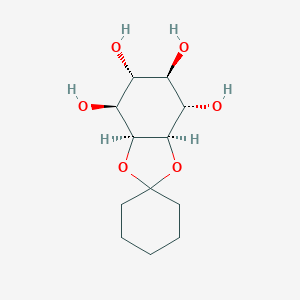
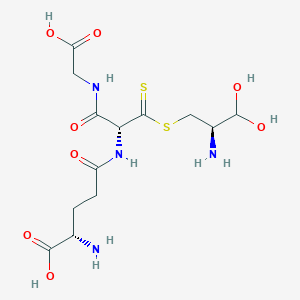
![2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid](/img/structure/B43563.png)


